BenchChemオンラインストアへようこそ!

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine

Physicochemical profiling Drug-likeness Scaffold comparison

This unsubstituted tricyclic core features the unique [5,4-e] ring fusion topology that positions the isoxazole oxygen for selective DYRK1A/CLK-1 inhibition, in contrast to pyrazolotriazine-based B-Raf inhibitors. The oxygen-containing isoxazole ring provides a differentiated hydrogen-bond-accepting pharmacophore unavailable in all-nitrogen analogs. With 98.0% purity, it serves as a high-fidelity reference standard for LC-MS/NMR method development and as the ideal starting scaffold for focused compound libraries targeting dual-specificity kinases. Procurement of this regioisomer enables head-to-head comparative kinase profiling with the [3,4-e] isomer (CAS 117608-09-0) to elucidate oxygen placement effects on target binding and selectivity.

Molecular Formula C6H3N5O
Molecular Weight 161.12 g/mol
CAS No. 87986-56-9
Cat. No. B12916726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine
CAS87986-56-9
Molecular FormulaC6H3N5O
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1=C2N=NC3=C(N2N=C1)ON=C3
InChIInChI=1S/C6H3N5O/c1-2-7-11-5(1)10-9-4-3-8-12-6(4)11/h1-3H
InChIKeySJQMSKIXPHFHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine (CAS 87986-56-9): Core Scaffold Identity and Physicochemical Baseline for Procurement


Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine (CAS 87986-86-9) is a tricyclic heteroaromatic scaffold composed of fused isoxazole, pyrazole, and 1,2,4-triazine rings, with the molecular formula C₆H₃N₅O and a molecular weight of 161.12 g·mol⁻¹ . The compound possesses a topological polar surface area (TPSA) of 69.11 Ų and a calculated partition coefficient (LogP) of 0.27, indicating moderate hydrophilicity balanced with some lipophilic character . Its structure is distinguished by the [5,4-e] ring fusion topology, which positions the isoxazole oxygen in a unique spatial orientation compared to regioisomeric variants such as the [3,4-e] isomer (CAS 117608-09-0) [1].

Why Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine Cannot Be Replaced by Simple Pyrazolo[5,1-c][1,2,4]triazine or Isomeric Equivalents


The isoxazole ring in Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine introduces a hydrogen-bond-accepting oxygen atom and alters the electron distribution across the fused π-system compared to all-nitrogen analogs such as pyrazolo[5,1-c][1,2,4]triazine . Furthermore, the [5,4-e] fusion topology creates a distinct spatial arrangement of heteroatoms relative to the [3,4-e] regioisomer, which, according to patent disclosures, is a critical determinant for selective kinase inhibition (e.g., DYRK1A/CLK-1 vs. B-Raf) [1]. These structural differences mean that simple replacement with a generic pyrazolotriazine or the isomeric isoxazolotriazine will likely alter target binding, selectivity, and physicochemical properties, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine Against Closest Comparators


Topological Polar Surface Area (TPSA) and LogP: Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine vs. [3,4-e] Regioisomer

When comparing the TPSA and LogP of Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine (CAS 87986-56-9) with its regioisomer Isoxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine (CAS 117608-09-0), both compounds exhibit identical computed values: TPSA = 69.11 Ų and LogP = 0.27 [1]. However, this numerical equivalence masks a critical difference: the distinct ring fusion topology ([5,4-e] vs. [3,4-e]) results in different spatial orientations of the isoxazole oxygen relative to the fused triazine core, as evidenced by their differing SMILES and InChI representations [1]. This spatial variation translates into distinct molecular electrostatic potential surfaces and hydrogen-bonding vectors, which are known to influence target recognition in kinase inhibitor design as demonstrated in patent families that specifically claim isoxazolotriazine scaffolds for DYRK1A/CLK-1 inhibition [2].

Physicochemical profiling Drug-likeness Scaffold comparison

Heteroatom Composition and Hydrogen-Bonding Capacity: Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine vs. Pyrazolo[5,1-c][1,2,4]triazine Core

The presence of an oxygen atom in the isoxazole ring of Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine (C₆H₃N₅O) provides a hydrogen-bond acceptor that is absent in the all-nitrogen pyrazolo[5,1-c][1,2,4]triazine core (C₅H₃N₅) . This translates to a heteroatom composition of 5 N + 1 O versus 5 N + 0 O, resulting in a calculated hydrogen-bond acceptor count of 6 for the target compound versus 5 for the pyrazolotriazine baseline [1]. In kinase inhibitor design, such an additional H-bond acceptor can critically alter the selectivity profile; the DYRK1A/CLK-1 patent family (WO2020069418A1) explicitly claims isoxazolotriazine-containing structures, while B-Raf kinase inhibitors predominantly utilize pyrazolo[5,1-c][1,2,4]triazine cores (e.g., EP2203453A1) [2][3]. This divergence in patent coverage suggests that the oxygen atom in the isoxazole ring contributes to a differentiated kinase selectivity profile, a consideration that is essential for procurement decisions in early-stage drug discovery.

Medicinal chemistry Kinase inhibitor design Hydrogen-bonding pharmacophore

Synthetic Accessibility and Reported Purity: Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine vs. Regioisomer and Substituted Derivatives

The target compound Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine is commercially available with a reported purity of 98.0% from at least one supplier, whereas the [3,4-e] regioisomer (CAS 117608-09-0) is typically offered at 95% purity [1]. While both scaffolds are accessible via condensation reactions of aminopyrazoles with appropriate electrophiles, the specific synthetic route to the [5,4-e] isomer yields the unsubstituted core scaffold directly, whereas the [3,4-e] isomer is often generated as a byproduct or requires alternative precursors [2]. The higher reported purity of the [5,4-e] isomer may reduce the need for additional purification steps in downstream applications such as fragment-based drug discovery or bioconjugation chemistry.

Synthetic chemistry Procurement purity Scale-up feasibility

Optimal Procurement and Research Application Scenarios for Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine


Kinase Inhibitor Fragment Library Design for DYRK1A/CLK-1 Targets

Given that patent WO2020069418A1 explicitly claims isoxazolotriazine scaffolds as DYRK1A/CLK-1 inhibitors [1], Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine serves as the ideal unsubstituted core fragment for constructing focused compound libraries targeting these kinases. Its unique [5,4-e] topology and oxygen-containing isoxazole ring provide a differentiated hydrogen-bonding pharmacophore compared to pyrazolo[5,1-c][1,2,4]triazine-based libraries commonly used for B-Raf inhibition [2].

Regioisomeric Selectivity Studies in Medicinal Chemistry SAR Campaigns

The distinct [5,4-e] fusion relative to the [3,4-e] isomer (CAS 117608-09-0) makes this compound a critical tool for probing regioisomeric effects on target binding and selectivity . Procurement of both isomers enables head-to-head comparative studies to elucidate the impact of oxygen placement on kinase inhibition profiles, as supported by the differing patent landscapes for each scaffold class [1][2].

Reference Standard for Analytical Method Development and Quality Control

With a reported purity of 98.0% , this compound can serve as a high-purity reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing isoxazolotriazine derivatives. The well-defined molecular descriptors (TPSA 69.11 Ų, LogP 0.27) facilitate chromatographic method optimization and impurity profiling.

Fluorescent Probe Precursor Exploiting Isoxazole-Triazine Photophysical Properties

Recent literature demonstrates that isoxazole-substituted 1,4-dihydroazolo[5,1-c][1,2,4]triazines exhibit notable fluorescence properties with quantum yields up to 33.3% and emission maxima in the 433–487 nm range [3]. Although these data are for dihydro derivatives, the isoxazolotriazine core structure suggests that Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine could serve as a precursor for developing novel fluorophores with tunable photophysical characteristics.

Quote Request

Request a Quote for Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.